((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Overview
Description
((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate is a complex organic compound characterized by its unique structure, which includes a pyran ring and benzoate groups
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes and understanding their roles in biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various biological targets, with the aim of developing new drugs or treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyran ring, followed by the introduction of benzoate groups through esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Mechanism of Action
The mechanism by which ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate
- **(2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl propionate
Uniqueness
Compared to similar compounds, ((2R,3S,4R)-4-(Benzoyloxy)-3-hydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate stands out due to its specific benzoate groups, which confer unique reactivity and properties. These differences can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
58871-06-0 |
---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-benzoyloxy-2,3,5-trihydroxy-6-oxohexyl] benzoate |
InChI |
InChI=1S/C20H20O8/c21-11-15(22)18(28-20(26)14-9-5-2-6-10-14)17(24)16(23)12-27-19(25)13-7-3-1-4-8-13/h1-11,15-18,22-24H,12H2/t15-,16+,17+,18+/m0/s1 |
InChI Key |
FSHBWIUEGPPPIJ-BSDSXHPESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)OC(=O)C2=CC=CC=C2)O)O |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)O)OC(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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